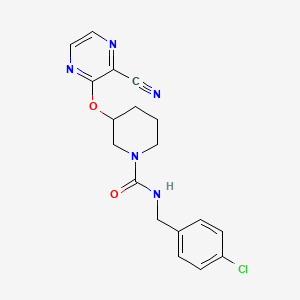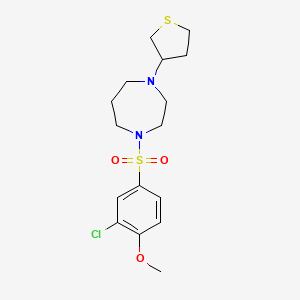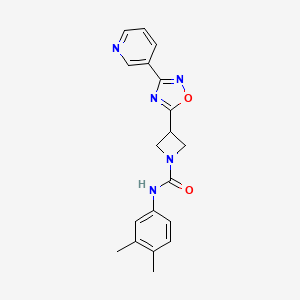
2-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C20H13FN2O5S2 . It has a molecular weight of 444.5 g/mol . The compound is part of the thiazole family, which is known for its various pharmaceutical applications .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring, which is a five-membered ring with two hetero atoms . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 3.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 8, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are both 444.02499203 g/mol . The topological polar surface area is 139 Ų .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation of Sulfonamide Derivatives
A study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to utilize them as antimicrobial agents. Through a series of reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, various derivatives were synthesized, including thiazole, pyridone, pyrazole, chromene, and hydrazone. These compounds were then evaluated for their antibacterial and antifungal activities, showing promising results. This research highlights the potential of sulfonamide derivatives in developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cytotoxic Applications
Cytotoxic Activity of Sulfonamide Derivatives
Another study utilized 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates to synthesize various sulfonamide derivatives with different moieties such as adamantyl, indene, and benzothiazole. These compounds were screened for their anticancer activity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines. One particular derivative showed significant potency against breast cancer cell lines, suggesting the potential of these sulfonamide derivatives in cancer treatment applications (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Fluoroalkylation and Aryl Migration
Fluoroalkylative Aryl Migration of N-arylsulfonylated Amides
Research into the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides showcased the use of fluorinated sulfinate salts as radical precursors. This process, catalyzed by silver, allowed for the fluoroalkylation and aryl migration of N-arylsulfonylated amides, demonstrating a synthetic application of these compounds in fluoroalkylation reactions (He, Tan, Ni, & Hu, 2015).
Metabolic Stability Improvement
Improving Metabolic Stability of PI3K/mTOR Inhibitors
A study focused on N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, an inhibitor of PI3Kα and mTOR, sought to improve its metabolic stability. By exploring various 6,5-heterocyclic analogues, researchers aimed to reduce the metabolic deacetylation observed in hepatocyte and in vivo studies. The imidazopyridazine analogue demonstrated similar potency with minimal deacetylated metabolites, highlighting a strategy to enhance the metabolic stability of such inhibitors (Stec et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3S2/c18-12-3-1-11(2-4-12)15-9-25-17(20-15)21-16(22)10-26(23,24)14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIDZRWEYKFVQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate](/img/structure/B2567809.png)

![5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2567811.png)
![2,2,2-trifluoroethyl N-[4-(methylsulfanyl)phenyl]carbamate](/img/structure/B2567815.png)

![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)

![4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B2567824.png)


![4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2567830.png)
